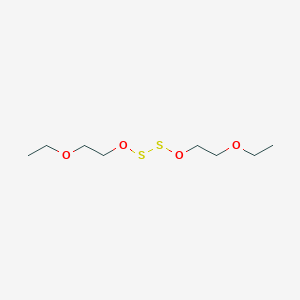
3,6,9,12-Tetraoxa-7,8-dithiatetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraoxa-7,8-dithiatetradecane is a chemical compound with the molecular formula C8H18O4S2 It is known for its unique structure, which includes both oxygen and sulfur atoms within its molecular framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxa-7,8-dithiatetradecane typically involves the reaction of ethylene glycol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2 HOCH}_2\text{CH}_2\text{OH} + \text{S}_2\text{Cl}_2 \rightarrow \text{C}8\text{H}{18}\text{O}_4\text{S}_2 + 2 \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraoxa-7,8-dithiatetradecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The oxygen and sulfur atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxa-7,8-dithiatetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,6,9,12-Tetraoxa-7,8-dithiatetradecane exerts its effects is largely dependent on its interaction with other molecules. The oxygen and sulfur atoms within the compound can form various types of bonds and interactions, influencing its reactivity and behavior in different environments. Molecular targets and pathways involved may include enzyme active sites, where the compound can act as an inhibitor or activator.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane
- 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatetradecane
Uniqueness
3,6,9,12-Tetraoxa-7,8-dithiatetradecane is unique due to the presence of both oxygen and sulfur atoms in its structure, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
3359-55-5 |
|---|---|
Fórmula molecular |
C8H18O4S2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
1-ethoxy-2-(2-ethoxyethoxydisulfanyl)oxyethane |
InChI |
InChI=1S/C8H18O4S2/c1-3-9-5-7-11-13-14-12-8-6-10-4-2/h3-8H2,1-2H3 |
Clave InChI |
AIASSAMPCQQLAA-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOSSOCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


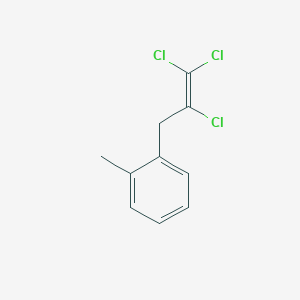
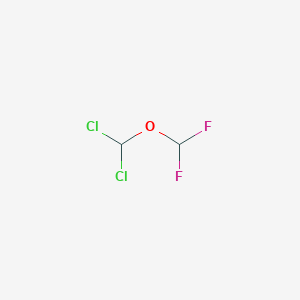
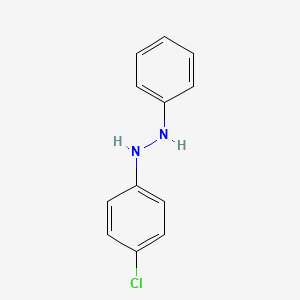
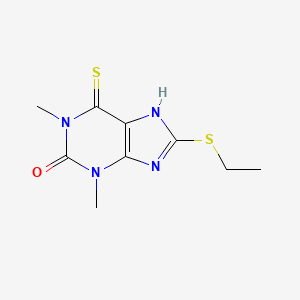
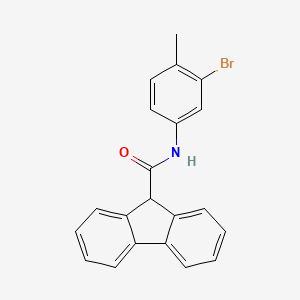
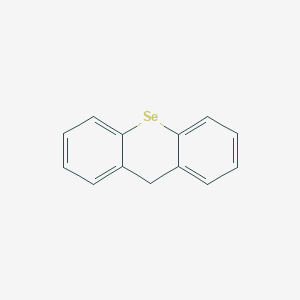
![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
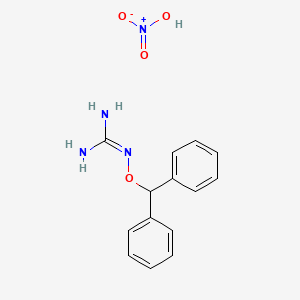
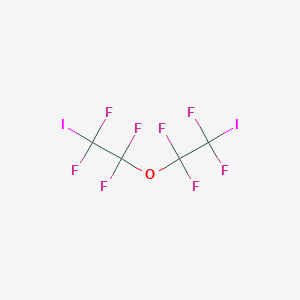
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)


![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)
